

Technical Support Center: MK-0893

Administration in Mice

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Compound of Interest

Compound Name: MK 0893

Cat. No.: B1251896

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the administration of MK-0893 in mice.

Frequently Asked Questions (FAQs)

Q1: What is MK-0893 and what is its primary mechanism of action?

A1: MK-0893 is a potent and selective antagonist of the glucagon receptor (GCGR) with an IC₅₀ of 6.6 nM.[1] It also exhibits inhibitory activity against the insulin-like growth factor 1 receptor (IGF-1R) with an IC₅₀ of 6.0 nM.[2] Its primary mechanism of action in the context of metabolic research is to block the signaling of glucagon, a hormone that raises blood glucose levels. By antagonizing the GCGR, MK-0893 can blunt glucagon-induced glucose elevation.[1][2][3]

Q2: What are the reported effects of MK-0893 in mouse models?

A2: In preclinical mouse models, MK-0893 has been shown to lower ambient glucose levels. In humanized glucagon receptor (hGCGR) ob/ob mice, single oral doses of 3 and 10 mg/kg reduced glucose (AUC 0-6h) by 32% and 39%, respectively.[3][4] In hGCGR mice on a high-fat diet, oral administration of MK-0893 in feed at 3 and 10 mg/kg lowered blood glucose levels by 89% and 94%, respectively, by day 10.[1][3][4]

Q3: What is the recommended route of administration for MK-0893 in mice?

A3: Based on published studies, MK-0893 is orally bioavailable and has been effectively administered to mice via oral gavage or by incorporating it into their feed.[2][3][4]

Q4: What are some potential side effects of glucagon receptor antagonism in mice?

A4: Treatment with glucagon receptor antagonists (GRAs) in mice has been associated with dyslipidemia and an accumulation of fat in the liver.[5] Studies with MK-0893 in clinical trials have shown dose-dependent elevations in LDL-cholesterol.[6] While not all preclinical studies report these effects, it is a critical parameter to monitor.

Troubleshooting Guide

Issue 1: Difficulty dissolving MK-0893 for oral administration.

- Possible Cause: MK-0893 is poorly soluble in water.[2]
- Solution:
 - Vehicle Selection: For oral gavage, a suspension is typically required. A common vehicle for poorly soluble compounds is a solution containing a suspending agent like methylcellulose or carboxymethylcellulose (CMC) and a solubilizing agent like Tween 80 or PEG. A frequently used vehicle composition is 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
 - Preparation Technique:
 - First, create a stock solution of MK-0893 in a small amount of an organic solvent like DMSO.[2]
 - In a separate tube, prepare the final vehicle (e.g., 0.5% methylcellulose in water).
 - Slowly add the MK-0893 stock solution to the vehicle while vortexing or sonicating to ensure a fine, uniform suspension. Prepare this fresh daily.

Issue 2: Animal distress or injury during oral gavage.

- Possible Cause: Improper restraint or gavage technique.

- Solution:
 - Proper Restraint: Ensure a firm but gentle restraint, immobilizing the mouse's head and aligning the nose, head, and spine to create a straight path for the gavage needle.
 - Correct Needle Choice and Placement: Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation. Measure the needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without going too far. Insert the needle slightly to one side of the mouth to avoid the trachea and advance it gently, allowing the mouse to swallow it.^[7]
 - Reduce Stress: Habituate the mice to handling before the experiment. Pre-coating the gavage needle with a sucrose solution has been shown to reduce stress-related behaviors and decrease the time to passage.^[8]

Issue 3: High variability in experimental results.

- Possible Cause: Inconsistent dosing, stress, or diet.
- Solution:
 - Accurate Dosing: Ensure the MK-0893 suspension is homogenous by vortexing before each administration. Calculate the dose based on the most recent body weight of each mouse.
 - Minimize Stress: As stress can significantly impact metabolic parameters, handle all animals consistently and minimize procedural stress as described above.
 - Dietary Control: For studies on glucose metabolism, ensure consistent diet and fasting periods across all experimental groups.

Quantitative Data Summary

Table 1: In Vitro Activity of MK-0893

Target	Assay	IC50	Reference
Glucagon Receptor (human)	Receptor Binding	6.6 ± 3.5 nM	[2]
Glucagon Receptor (human)	cAMP Production	15.7 ± 5.4 nM	[2]
IGF-1R	Kinase Assay	6.0 nM	[2]

Table 2: In Vivo Efficacy of MK-0893 in Mouse Models

Mouse Model	Administration Route	Dose (mg/kg)	Effect on Blood Glucose	Reference
hGCGR ob/ob mice	Oral Gavage (single dose)	3	32% reduction (AUC 0-6h)	[3] [4]
hGCGR ob/ob mice	Oral Gavage (single dose)	10	39% reduction (AUC 0-6h)	[3] [4]
hGCGR mice on high-fat diet	In Feed (chronic)	3	89% reduction (Day 10)	[1] [3] [4]
hGCGR mice on high-fat diet	In Feed (chronic)	10	94% reduction (Day 10)	[1] [3] [4]

Experimental Protocols

Protocol 1: Preparation of MK-0893 for Oral Gavage in Mice

- Materials:
 - MK-0893 powder
 - Dimethyl sulfoxide (DMSO)
 - Methylcellulose (or Sodium CMC)
 - Tween 80

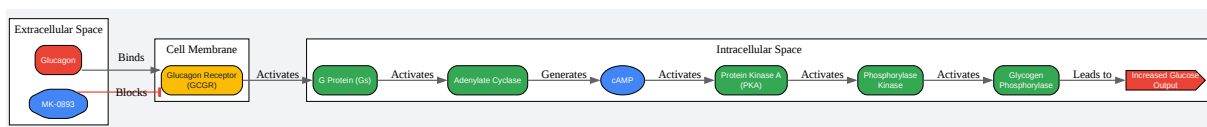
- Sterile, deionized water
- Sterile microcentrifuge tubes and conical tubes
- Sonicator
- Vortex mixer
- Vehicle Preparation (0.5% Methylcellulose with 0.1% Tween 80): a. Heat approximately half of the required volume of sterile water to 60-70°C. b. Slowly add the methylcellulose powder while stirring to disperse it. c. Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed. d. Add Tween 80 to a final concentration of 0.1% and mix thoroughly. e. Store the vehicle at 4°C.
- MK-0893 Suspension Preparation (Example for 10 mg/kg dose in a 25g mouse at 10 mL/kg volume): a. Calculate required concentration:
 - Dose = 10 mg/kg
 - Volume = 10 mL/kg = 0.01 L/kg
 - $\text{Concentration} = \text{Dose} / \text{Volume} = 10 \text{ mg/kg} / 0.01 \text{ L/kg} = 1000 \text{ mg/L} = 1 \text{ mg/mL}$b. Weigh the required amount of MK-0893 powder. c. Create a high-concentration stock by dissolving the MK-0893 in a minimal volume of DMSO (e.g., 50-100 mg/mL). d. In a new tube, add the appropriate volume of the prepared vehicle. e. While vortexing the vehicle, slowly add the calculated volume of the MK-0893/DMSO stock solution to reach the final desired concentration (1 mg/mL in this example). f. Sonicate the final suspension for 5-10 minutes to ensure a fine and uniform particle distribution. g. Prepare this suspension fresh daily before administration.

Protocol 2: Administration of MK-0893 via Oral Gavage

- Animal Preparation: a. Weigh each mouse immediately before dosing to calculate the precise volume to be administered. b. Record the body weight.
- Dosing Procedure: a. Thoroughly vortex the MK-0893 suspension to ensure homogeneity. b. Draw up the calculated volume into a syringe fitted with a flexible, ball-tipped gavage needle.

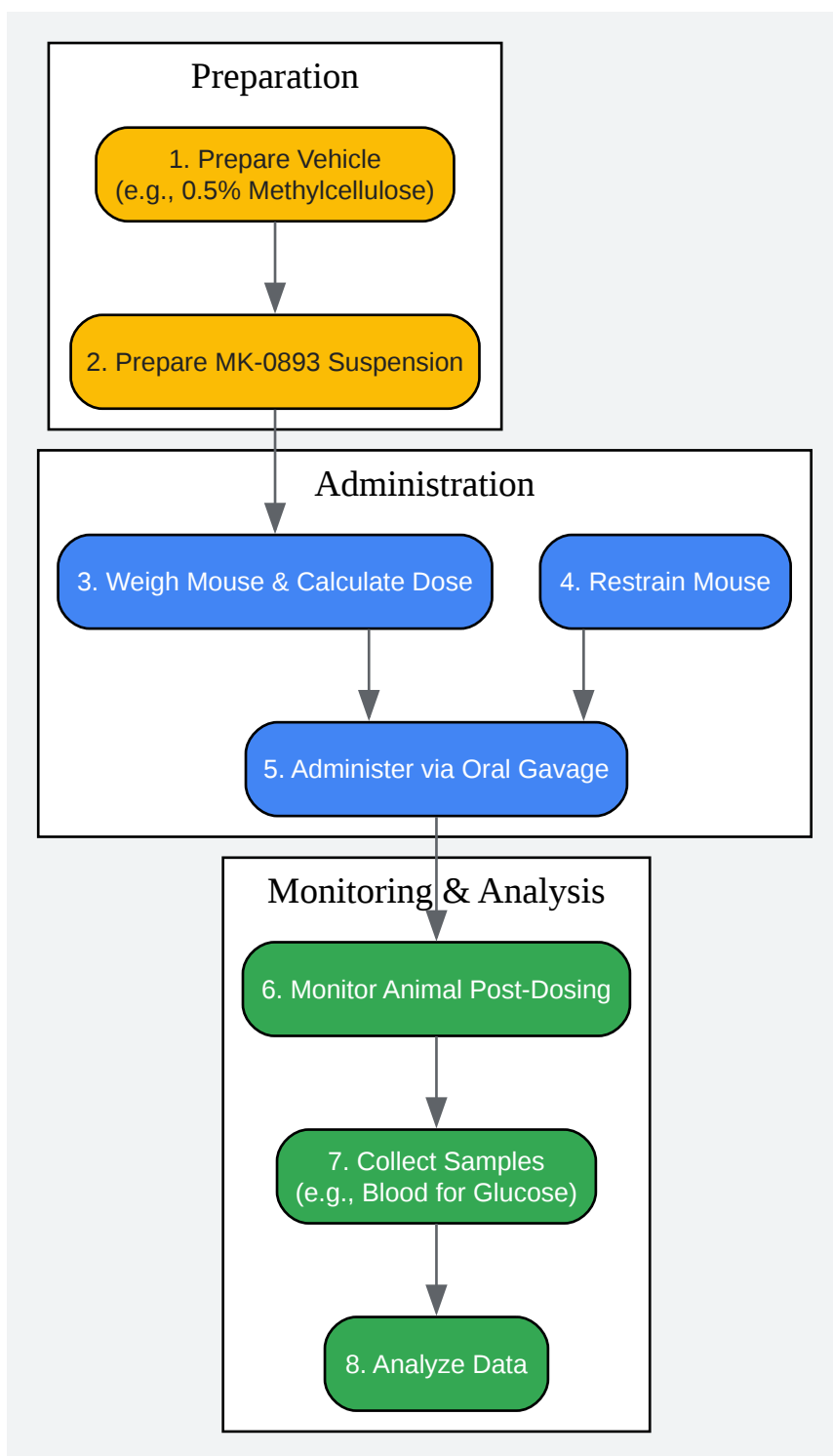
c. Restrain the mouse firmly by the scruff of the neck, ensuring the head is immobilized and the neck is extended to straighten the esophagus. d. Insert the gavage needle into the side of the mouth, advancing it gently over the tongue and down the esophagus. Do not force the needle. e. Once the needle is in the stomach (indicated by the pre-measured length), dispense the solution slowly and steadily. f. Withdraw the needle smoothly in one motion. g. Monitor the mouse for a few minutes post-administration for any signs of distress, such as difficulty breathing or fluid from the nose. Return the mouse to its home cage.

Visualizations



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Caption: Glucagon signaling pathway and the inhibitory action of MK-0893.



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Caption: Experimental workflow for MK-0893 administration in mice.

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